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Compound of Interest

Compound Name: 2,8-Diazaspiro[4.5]decane

Cat. No.: B177964

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the core
chemical scaffold, 2,8-diazaspiro[4.5]decane. Due to the limited availability of published
experimental spectra for the unsubstituted parent compound, this document presents a
combination of mass spectrometry data from established chemical databases and predicted
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions
are based on established computational models and analysis of structurally related
compounds, offering valuable insights for the characterization and utilization of this important
chemical entity in research and drug development.

Mass Spectrometry Data

Mass spectrometry of 2,8-diazaspiro[4.5]decane provides crucial information regarding its
molecular weight and elemental composition.

Parameter Value Source

Molecular Formula CsH1eN2 PubChem[1]
Molecular Weight 140.23 g/mol PubChem[1]
Exact Mass 140.131348519 Da PubChem[1]

Expected Fragmentation Pattern:
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As a cyclic diamine, the mass spectrum of 2,8-diazaspiro[4.5]decane, particularly under
electron ionization (El), is expected to exhibit characteristic fragmentation patterns. Alpha-
cleavage is a dominant fragmentation pathway for amines, leading to the formation of stable
iminium ions. For 2,8-diazaspiro[4.5]decane, cleavage of the C-C bonds adjacent to the
nitrogen atoms is anticipated. The loss of ethylene (CH2=CH3) from the piperidine ring is also a
plausible fragmentation pathway for cyclic amines. The molecular ion peak (M*) at m/z 140 is
expected to be observed, and its odd nominal mass is consistent with the nitrogen rule for a
compound containing two nitrogen atoms.

Predicted Nuclear Magnetic Resonance (NMR) Data

Disclaimer: The following NMR data are predicted using computational models and have not
been experimentally verified for the unsubstituted 2,8-diazaspiro[4.5]decane. These values
should be used as an estimation for spectral interpretation.

Predicted *H NMR Data (Solvent: CDClI3, Field Strength:
400 MHz)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~2.8-3.0 m 4H H-1, H-3
~2.6-28 t 4H H-7, H-9
~16-1.8 m 4H H-6, H-10
~15-17 s (broad) 2H N-H
~14-16 t 4H H-4

Predicted *C NMR Data (Solvent: CDCIs, Field Strength:
100 MH2z)
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Chemical Shift (8) ppm Assignment
~55-60 C-5 (Spiro)
~50-55 C-1,C-3
~45-50 C-7,C-9
~30-35 C-6, C-10
~25-30 C-4

Predicted Infrared (IR) Spectroscopy Data

Disclaimer: The following IR data are predicted based on characteristic functional group
absorptions and have not been experimentally verified for the unsubstituted 2,8-
diazaspiro[4.5]decane.

Wavenumber (cm~—?) Intensity Assignment

) N-H Stretch (Secondary
3300 - 3500 Medium, Broad

Amine)
2850 - 2960 Strong C-H Stretch (Aliphatic)
1450 - 1470 Medium CHz Scissoring
1100 - 1200 Medium C-N Stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,8-diazaspiro[4.5]decane in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-da4, or dimethyl
sulfoxide-de) in a standard 5 mm NMR tube.
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e Instrument Setup:

o

Use a spectrometer with a field strength of 400 MHz or higher for better resolution.

[¢]

Tune and match the probe for the desired nucleus (*H or 13C).

[¢]

Lock the field frequency using the deuterium signal from the solvent.

[e]

Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

o Use an appropriate number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase the spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

[e]

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy
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o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid 2,8-diazaspiro[4.5]decane directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
o Sample Preparation (KBr Pellet):

o Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar.

o Press the mixture into a transparent pellet using a hydraulic press.

o Data Acquisition:

o

Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR
spectrometer.

o

Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

[¢]

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).

[e]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

o Label the significant peaks in the spectrum.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
The sample is vaporized in the ion source.
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« lonization: The gaseous sample molecules are bombarded with a beam of high-energy
electrons (typically 70 eV), causing the ejection of an electron and the formation of a
positively charged molecular ion (M*) and fragment ions.

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions as a
function of their m/z ratio. The molecular ion peak and the fragmentation pattern are
analyzed to determine the molecular weight and structural features of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a
chemical compound like 2,8-diazaspiro[4.5]decane.

Spectroscopic Analysis

Mass Spectrometry

Sample Preparation Data Interpretation
Y
Pure Compound Structure Elucidation
(2,8-diazaspiro[4.5]decane) > IR Spectroscopy il & Verification

NMR Spectroscopy
(1Hl 13C)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b177964?utm_src=pdf-body
https://www.benchchem.com/product/b177964?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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